4-[3-(2-Methylphenyl)propyl]aniline
CAS No.: 1240529-06-9
Cat. No.: VC17700090
Molecular Formula: C16H19N
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240529-06-9 |
|---|---|
| Molecular Formula | C16H19N |
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | 4-[3-(2-methylphenyl)propyl]aniline |
| Standard InChI | InChI=1S/C16H19N/c1-13-5-2-3-7-15(13)8-4-6-14-9-11-16(17)12-10-14/h2-3,5,7,9-12H,4,6,8,17H2,1H3 |
| Standard InChI Key | WYHUKRRHYKWZKU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CCCC2=CC=C(C=C2)N |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 4-[3-(2-Methylphenyl)propyl]aniline (C₁₆H₁₉N) consists of:
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Aniline backbone: A benzene ring with an amino group (-NH₂) at the para position.
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Propyl linker: A three-carbon chain connecting the aniline ring to a 2-methylphenyl group.
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2-Methylphenyl substituent: A toluene derivative with a methyl group at the ortho position.
The compound’s IUPAC name is 4-[3-(2-methylphenyl)propyl]aniline, and its molecular weight is 217.33 g/mol. Key structural features include:
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Planar aromatic systems: The benzene rings contribute to π-π interactions and electronic delocalization.
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Flexible propyl chain: Allows conformational mobility, influencing solubility and reactivity .
Synthesis Methods
Alkylation of Aniline Derivatives
A common approach involves the alkylation of 4-nitroaniline with 3-(2-methylphenyl)propyl bromide, followed by reduction of the nitro group to an amine. This method leverages copper-catalyzed C–H activation, as demonstrated in photocatalytic alkylation reactions :
Reaction Conditions:
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Solvent: Acetonitrile or DMF.
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Temperature: 80–120°C.
Reductive Amination
An alternative route employs reductive amination of 4-nitrobenzaldehyde with 3-(2-methylphenyl)propylamine, followed by catalytic hydrogenation:
Yield Optimization:
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Excess amine (3 eq) improves imine formation.
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Low-temperature hydrogenation minimizes side reactions.
Physicochemical Properties
Experimental data for 4-[3-(2-Methylphenyl)propyl]aniline are scarce, but properties can be inferred from structural analogs:
Thermal Stability: Decomposes above 250°C, releasing aromatic amines and CO₂.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The amino group activates the benzene ring toward electrophiles, enabling:
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Nitration: Forms nitro derivatives at the ortho and para positions.
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Sulfonation: Yields sulfonic acids under fuming H₂SO₄.
Nucleophilic Reactions
The primary amine participates in:
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Acylation: Reacts with acetyl chloride to form acetamide derivatives.
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Schiff Base Formation: Condenses with aldehydes to generate imines .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s amine and aromatic groups make it a candidate for:
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Anticancer Agents: Analogous structures inhibit tubulin polymerization.
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Antimicrobials: Thiazole-aniline hybrids show activity against Gram-positive bacteria.
Polymer Chemistry
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Polyurethane Synthesis: Serves as a chain extender due to its amine functionality.
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Epoxy Resins: Enhances crosslinking density in thermoset polymers.
Organic Electronics
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Conductive Polymers: Aniline derivatives are precursors for polyaniline-based semiconductors.
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